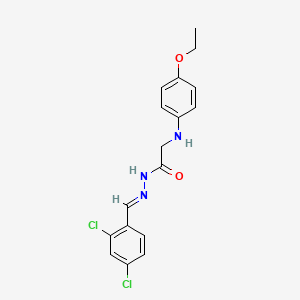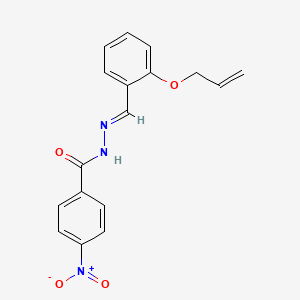
N'-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional substituents such as dichloro and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The dichloro and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acet
Propiedades
Número CAS |
302910-21-0 |
|---|---|
Fórmula molecular |
C17H17Cl2N3O2 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-2-24-15-7-5-14(6-8-15)20-11-17(23)22-21-10-12-3-4-13(18)9-16(12)19/h3-10,20H,2,11H2,1H3,(H,22,23)/b21-10+ |
Clave InChI |
COWJVBNRCRNSTH-UFFVCSGVSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N'-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11979651.png)
![(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11979658.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11979676.png)
![7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11979679.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11979683.png)

![N'-[(E)-9-Anthrylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11979688.png)


![1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979706.png)
![5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11979709.png)
![4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11979713.png)
![3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979725.png)
